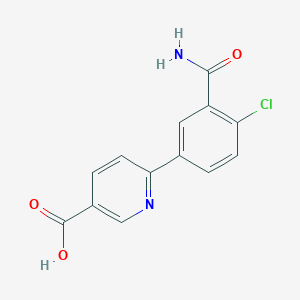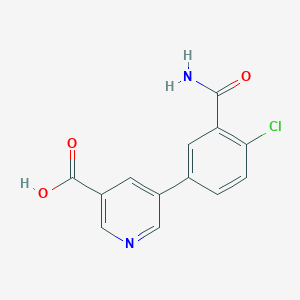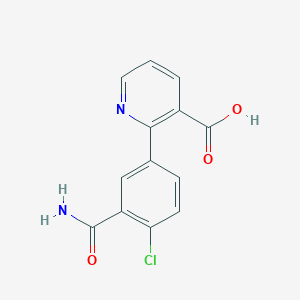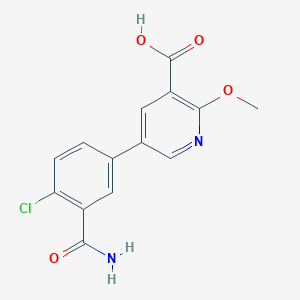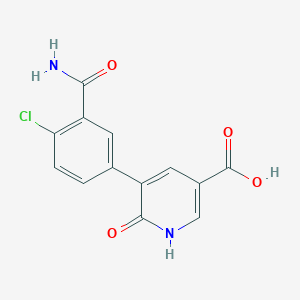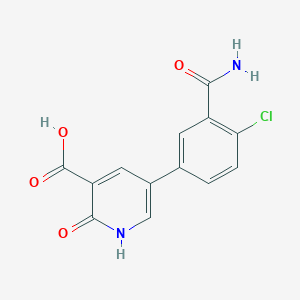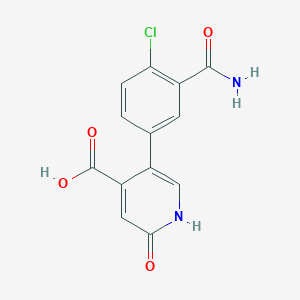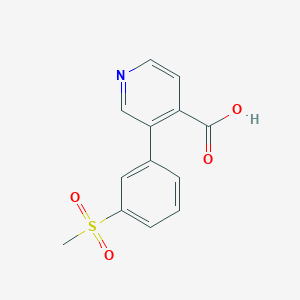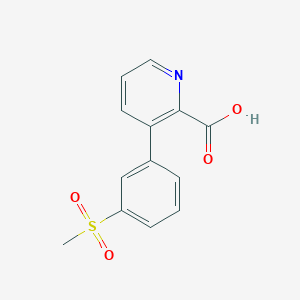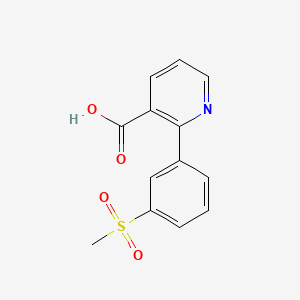
2-(3-Methylsulfonylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylsulfonylphenyl)nicotinic acid (2-MPNA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid and is composed of a phenyl ring and a methylsulfonyl group. The unique structure of 2-MPNA makes it an attractive compound for use in research, as it has both hydrophobic and hydrophilic properties. 2-MPNA has been found to be effective in a variety of biochemical and physiological applications, as well as in laboratory experiments.
Scientific Research Applications
2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells. 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has also been used to study the effects of environmental toxins on cells, as well as to study the effects of radiation on cells. In addition, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has been used to study the effects of hormones on cells, as well as to study the effects of light on cells.
Mechanism of Action
2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has been found to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is responsible for mediating the release of neurotransmitters, such as acetylcholine, in the brain. By binding to the nAChR, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% can activate the release of acetylcholine and other neurotransmitters, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, as well as to increase the release of other neurotransmitters, such as dopamine and serotonin. 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has also been found to have anti-inflammatory and antioxidant effects. In addition, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has been found to have neuroprotective effects, as well as to inhibit the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(3-Methylsulfonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. In addition, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% is stable and can be stored for long periods of time. However, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% also has some limitations for use in laboratory experiments. It is a synthetic compound and is not found naturally in the body, so it may not be as effective as other compounds. In addition, 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% is relatively expensive and may not be cost-effective for some experiments.
Future Directions
There are several potential future directions for 2-(3-Methylsulfonylphenyl)nicotinic acid, 95%. One potential direction is to further study the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on the brain. This could include studying the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on memory, learning, and behavior. Another potential direction is to further study the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on the immune system. This could include studying the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on inflammation and immune cell function. Finally, another potential direction is to further study the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on cancer cells. This could include studying the effects of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% on cell growth, proliferation, and apoptosis.
Synthesis Methods
2-(3-Methylsulfonylphenyl)nicotinic acid, 95% is synthesized using a two-step process. In the first step, a Grignard reagent is used to form a 3-methylsulfonylphenylmagnesium bromide intermediate. This intermediate is then reacted with nicotinic acid to form 2-(3-Methylsulfonylphenyl)nicotinic acid, 95%. The synthesis of 2-(3-Methylsulfonylphenyl)nicotinic acid, 95% is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYONFLKXCDDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688174 |
Source


|
| Record name | 2-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-72-7 |
Source


|
| Record name | 2-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



